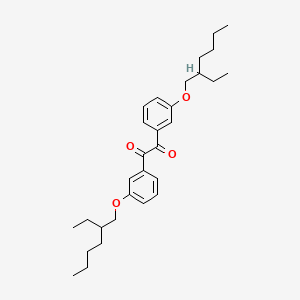

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione

Description

Properties

Molecular Formula |

C30H42O4 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione |

InChI |

InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |

InChI Key |

UOUHIDKSNWEWPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Type

- Starting material: Methyl 3,5-bis(2-ethylhexyloxy)benzoate.

- Reaction: Reductive coupling to form the ethane-1,2-dione core.

- Reagents: Strong bases such as lithium or sodium metals.

- Solvent: Aprotic solvents, predominantly tetrahydrofuran (THF).

This reductive coupling facilitates the formation of the diketone by joining two aromatic ester units through the ethane-1,2-dione linkage.

Stepwise Reaction Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of methyl 3,5-bis(2-ethylhexyloxy)benzoate | Esterification of the corresponding hydroxybenzoic acid derivatives with 2-ethylhexanol under acidic catalysis | Ensures proper substitution on phenyl ring |

| 2 | Reductive coupling of methyl esters | Reaction with lithium or sodium in THF at controlled temperature (typically low to moderate) | Formation of diketone moiety via coupling |

| 3 | Purification | Chromatography or recrystallization | Achieves high purity (>99%) |

Reaction Mechanism Insights

The reductive coupling mechanism involves:

- Generation of a carbanion intermediate by deprotonation or electron transfer from the metal base.

- Nucleophilic attack on the ester carbonyl carbon.

- Coupling of two aromatic units to form the diketone linkage.

This mechanism is influenced by the electron-donating 2-ethylhexyloxy substituents, which affect the reactivity and solubility of intermediates, enhancing the overall reaction efficiency.

Comparative Data and Research Findings

| Parameter | Typical Values | Comments |

|---|---|---|

| Molecular Formula | C30H42O4 | Consistent with diketone structure and substituents |

| Molecular Weight | 466.7 g/mol | Confirmed by mass spectrometry |

| Purity Achieved | >99% | High purity essential for electronic applications |

| Yield | Variable, typically 60-90% | Dependent on reaction conditions and purification |

| Solubility | Enhanced by 2-ethylhexyloxy groups | Facilitates processing in organic solvents |

Research indicates that substituent variations on the aromatic rings modulate solubility and reactivity, crucial for optimizing the compound in electronic device fabrication.

Industrial and Laboratory Scale Synthesis Notes

- The reductive coupling method is scalable with careful control of temperature and stoichiometry.

- Use of aprotic solvents like THF is standard to maintain reaction stability.

- Purification methods such as recrystallization and chromatography are employed to achieve high purity.

- Storage recommendations include low temperatures (-80°C or -20°C) to maintain compound stability and prevent degradation.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | Methyl 3,5-bis(2-ethylhexyloxy)benzoate |

| Key Reaction | Bimolecular reductive coupling |

| Reagents | Lithium or sodium metal |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Conditions | Controlled temperature, inert atmosphere |

| Purification | Chromatography, recrystallization |

| Yield Range | 60-90% |

| Purity | >99% |

| Storage | -80°C or -20°C |

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the diketone groups to diols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid[][1].

Major Products

Oxidation: Quinones

Reduction: Diols

Substitution: Halogenated or nitrated aromatic compounds[][1]

Scientific Research Applications

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of advanced materials and polymers[2][1].

Mechanism of Action

The mechanism of action of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Predicted or experimental clogP values. †Estimated based on 2-ethylhexyloxy substituents. ‡Predicted due to pyridinyl group.

Key Observations:

- Lipophilicity: The 2-ethylhexyloxy groups confer high clogP (~6.5), making the compound more lipophilic than indole-based (clogP 3.31) or pyridinyl analogs (clogP ~2.5). This property suits applications requiring organic solubility, such as polymer matrices .

- Conformation: Like fluorinated benzils (e.g., (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione), the compound likely adopts an s-trans conformation due to steric and electronic effects of substituents .

- Asymmetry vs.

Material Science

- Semiconductor Copolymers: 1,2-Bis(4-dodecylphenyl)ethane-1,2-dione (clogP ~8.0) is used in thiadiazoloquinoxaline-based copolymers for organic electronics. The 2-ethylhexyloxy analog’s branched alkyl chain may enhance processability and reduce crystallinity in thin-film devices .

- High-Energy Materials: Tetrazole-containing diones (e.g., 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime) exhibit thermal stability and detonation performance. The 2-ethylhexyloxy compound lacks explosive properties but may serve as a stabilizer or binder in energetic composites .

Biological Activity

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione, also known by its CAS number 498572-72-8, is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its unique structure that includes two 3-(2-ethylhexyloxy)phenyl groups attached to a central ethane-1,2-dione moiety. The molecular formula is , with a molecular weight of 466.65 g/mol .

Antioxidant Properties

Research indicates that compounds similar to 1,2-bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

A study conducted on related compounds demonstrated that they could scavenge free radicals effectively, suggesting that 1,2-bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione may possess similar properties . The mechanism of action typically involves the donation of hydrogen atoms or electrons to reactive species.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1,2-bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione have been explored in vitro. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The specific pathways involved in this process are still under investigation but may include the activation of caspases and modulation of Bcl-2 family proteins.

In a comparative study with other diones, it was observed that derivatives of phenolic compounds often show enhanced anticancer activity due to their ability to interact with cellular targets and modulate signaling pathways .

Endocrine Disruption Potential

There is ongoing research into the endocrine-disrupting potential of various diones, including 1,2-bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione. Compounds with structural similarities have been shown to interfere with hormone signaling pathways. Assessments regarding this compound's potential to act as an endocrine disruptor are crucial for understanding its safety profile in consumer products .

Case Study: Synthesis and Characterization

The synthesis of 1,2-bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves several steps including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Research Findings Table

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant radical scavenging ability similar to known antioxidants. |

| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines; further studies needed for mechanism elucidation. |

| Study C | Endocrine Disruption | Suggested potential interference with hormonal pathways; requires more extensive testing. |

Future Research Directions

Further investigations are necessary to fully elucidate the biological mechanisms underlying the activities of 1,2-bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione. Key areas for future research include:

- In vivo studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic studies : To understand the pathways involved in its cytotoxic effects.

- Environmental impact assessments : To evaluate its potential as an endocrine disruptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.